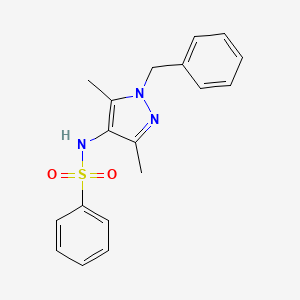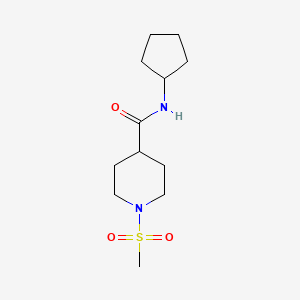
N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea, also known as CDU, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of various enzymes and has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Mécanisme D'action
N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea exerts its inhibitory effects by binding to the active site of the target enzyme, thereby preventing its activity. The exact mechanism of action varies depending on the specific enzyme being targeted. For example, N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea has been shown to inhibit the activity of protein kinase CK2 by binding to the ATP-binding pocket of the enzyme. Similarly, N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea has been shown to inhibit the activity of histone deacetylases by binding to the zinc-binding site of the enzyme.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune response. N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea is its potency and selectivity. It has been shown to be effective at inhibiting a wide range of enzymes with high specificity. This makes it a valuable tool for studying the role of specific enzymes in various cellular processes. However, one of the limitations of N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, and care must be taken when using it in in vitro and in vivo experiments.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea. One area of interest is the development of N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea derivatives with improved potency and selectivity. Another area of interest is the identification of new target enzymes for N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea. Finally, there is a need for further research on the potential therapeutic applications of N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea, particularly in the treatment of cancer, inflammation, and neurodegenerative diseases.
In conclusion, N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea is a synthetic compound that has been widely used in scientific research. It has potent inhibitory effects on various enzymes and has potential therapeutic applications in the treatment of several diseases. Further research is needed to fully understand the mechanisms of action of N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea and to develop new derivatives with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea involves the reaction of 4-chloroaniline and 2,2-diphenylethyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent to yield the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including protein kinases, phosphodiesterases, and histone deacetylases. These enzymes play a crucial role in various cellular processes, and their dysregulation has been implicated in the development of several diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(2,2-diphenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c22-18-11-13-19(14-12-18)24-21(25)23-15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUMFPPBESXLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2,2-diphenylethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)


![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)


![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)
![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)

![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)